molecular formula C8H11NaO5 B13109197 Sodium 4-(methoxycarbonyl)phenolate dihydrate

Sodium 4-(methoxycarbonyl)phenolate dihydrate

Cat. No.: B13109197
M. Wt: 210.16 g/mol
InChI Key: PKZWFTTUGMYIPE-UHFFFAOYSA-M
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Description

Sodium 4-(methoxycarbonyl)phenolate dihydrate is a chemical compound with the molecular formula C8H7NaO3·2H2O. It is also known as the sodium salt of methyl 4-hydroxybenzoate. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-(methoxycarbonyl)phenolate dihydrate can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of a sulfuric acid catalyst. The resulting methyl 4-hydroxybenzoate is then neutralized with a sodium hydroxide solution to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(methoxycarbonyl)phenolate dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenolate group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Sodium 4-(methoxycarbonyl)phenolate dihydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 4-(methoxycarbonyl)phenolate dihydrate involves its interaction with specific molecular targets. The phenolate group can act as a nucleophile, participating in various chemical reactions. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.

Comparison with Similar Compounds

Sodium 4-(methoxycarbonyl)phenolate dihydrate can be compared with other similar compounds, such as:

    Sodium benzoate: Used as a preservative in food and beverages.

    Methylparaben: Commonly used in cosmetics and pharmaceuticals as a preservative.

    Ethylparaben: Another paraben used for its antimicrobial properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds .

Properties

Molecular Formula

C8H11NaO5

Molecular Weight

210.16 g/mol

IUPAC Name

sodium;4-methoxycarbonylphenolate;dihydrate

InChI

InChI=1S/C8H8O3.Na.2H2O/c1-11-8(10)6-2-4-7(9)5-3-6;;;/h2-5,9H,1H3;;2*1H2/q;+1;;/p-1

InChI Key

PKZWFTTUGMYIPE-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[O-].O.O.[Na+]

Origin of Product

United States

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